molecular formula C8H9N3 B3384800 5-Methylimidazo[1,2-a]pyridin-6-amine CAS No. 573764-90-6

5-Methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B3384800
CAS No.: 573764-90-6
M. Wt: 147.18 g/mol
InChI Key: JTGICNYXZXTBJK-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridin-6-amine is an organic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This heterocyclic amine features a fused imidazo[1,2-a]pyridine core structure, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in drug discovery. Recent scientific literature highlights its application in the design and synthesis of novel anticancer agents . Specifically, derivatives containing this core structure have been developed as potent PI3Kα inhibitors , showing promising in vitro activity against various human tumor cell lines . Furthermore, this chemical class is being actively explored in anti-tuberculosis (TB) research . Compounds based on the imidazo[1,2-a]pyridine structure, such as Telacebec (Q203), which is currently in clinical trials, function by inhibiting the QcrB subunit of the cytochrome bcc complex, a key target in Mycobacterium tuberculosis . As a building block, this compound provides researchers with a versatile intermediate for further chemical modification. Its structure allows for exploration of structure-activity relationships (SAR) to develop new therapeutic candidates in oncology and infectious disease. This product is intended for research and further manufacturing applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGICNYXZXTBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285770
Record name 5-Methylimidazo[1,2-a]pyridin-6-amine
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Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573764-90-6
Record name 5-Methylimidazo[1,2-a]pyridin-6-amine
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Record name 5-Methylimidazo[1,2-a]pyridin-6-amine
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Record name 5-methylimidazo[1,2-a]pyridin-6-amine
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Synthetic Methodologies and Chemical Transformations for 5 Methylimidazo 1,2 a Pyridin 6 Amine and Its Derivatives

Classical and Modern Synthetic Routes to Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine (B132010) core has been achieved through various synthetic strategies, evolving from traditional two-component condensations to more complex and efficient one-pot procedures. rsc.org These routes offer access to a wide array of substituted derivatives by varying the starting materials and reaction conditions.

Condensation Reactions Utilizing 2-Aminopyridine (B139424) Precursors

The condensation of 2-aminopyridine derivatives with suitable carbon-based building blocks represents the most fundamental approach to the imidazo[1,2-a]pyridine skeleton. acs.org The classical Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones, is a foundational method for synthesizing this heterocyclic system. nih.govbio-conferences.orgnih.gov Modern variations have improved upon this by eliminating the need for catalysts and harsh solvents; for instance, reacting 2-aminopyridines with α-bromo/chloroketones at a moderate temperature of 60°C provides a cleaner route to the desired products. bio-conferences.org

Microwave irradiation has been employed to accelerate these condensation reactions, often under solvent-free conditions, enhancing the green credentials of the synthesis. derpharmachemica.comresearchgate.net Other variations include the condensation of 2-aminopyridines with reagents like bromomalonaldehyde to introduce a formyl group at the 3-position, or with halogenoesters under catalyst-free conditions to yield monosubstituted products. acs.org An effective protocol promoted by graphene oxide (GO) involves the condensation of 2-aminopyridines with acetophenones and thiols, proceeding through an Ortoleva-King type intermediate. acs.org

Table 1: Summary of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
ReactantsKey Reagents/ConditionsProduct TypeReference
2-Aminopyridine, α-HaloketoneClassical Tschitschibabin reactionSubstituted Imidazo[1,2-a]pyridines nih.govbio-conferences.org
2-Aminopyridine, α-Bromo/Chloroketone60°C, Catalyst- and solvent-freeSubstituted Imidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine, α-BromoketoneMicrowave irradiation, Solvent-freeSubstituted Imidazo[1,2-a]pyridines researchgate.net
2-Aminopyridine, BromomalonaldehydeMicrowave, Ethanol-water3-Formyl-imidazo[1,2-a]pyridines acs.org
2-Aminopyridine, Acetophenone, ThiolGraphene Oxide (GO)2,3-Disubstituted Imidazo[1,2-a]pyridines acs.org

Multi-Component Reaction Strategies for Imidazo[1,2-a]pyridine Core Formation

Multi-component reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. rsc.orgacs.org These reactions are prized for their atom economy and ability to rapidly generate diverse chemical libraries. nih.govsci-hub.se

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) that condenses a 2-aminopyridine (or another suitable amidine), an aldehyde, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines. nih.govnih.govmdpi.comresearchgate.netbeilstein-journals.org This reaction is typically facilitated by Brønsted or Lewis acids, with scandium triflate being a particularly effective catalyst. nih.govbio-conferences.org The GBB reaction has become a cornerstone for generating a wide variety of imidazo[1,2-a]pyridine derivatives. beilstein-journals.org

Other notable MCRs include the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org Tandem reactions combining MCRs, such as a GBB reaction followed by a Ugi reaction, have been developed to synthesize highly complex peptidomimetic structures incorporating the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov Furthermore, an iodine-catalyzed, one-pot MCR involving 2-aminopyridines, acetophenones, and dimedone under ultrasonic irradiation in water offers a green synthetic route. nih.govacs.org

Table 2: Overview of Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Synthesis
Reaction NameComponentsCatalyst/ConditionsProduct TypeReference
Groebke-Blackburn-Bienaymé (GBB)2-Aminopyridine, Aldehyde, IsocyanideScandium triflate or other acids3-Aminoimidazo[1,2-a]pyridines nih.govbio-conferences.orgmdpi.com
Copper-Catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalystSubstituted Imidazo[1,2-a]pyridines bio-conferences.org
Iodine-Catalyzed MCR2-Aminopyridine, Acetophenone, DimedoneIodine, Water, UltrasonicationImidazo[1,2-a]pyridine derivatives nih.govacs.org
Tandem GBB-Ugi ReactionGBB product, Aldehyde, Amine, IsocyanideVariousImidazo[1,2-a]pyridine-peptidomimetics beilstein-journals.orgnih.govbeilstein-journals.org

Advanced Catalytic Approaches in 5-Methylimidazo[1,2-a]pyridin-6-amine Synthesis

The synthesis of specifically substituted imidazo[1,2-a]pyridines, such as this compound, often requires more sophisticated catalytic methods. These advanced strategies offer greater control over regioselectivity and functional group tolerance, enabling the construction of complex target molecules.

Metal-Catalyzed Methodologies (e.g., Copper(I), Palladium)

Transition metal catalysis has been instrumental in developing novel synthetic routes to imidazo[1,2-a]pyridines. rsc.org Copper and palladium catalysts are particularly prevalent, facilitating a range of coupling and cyclization reactions.

Copper(I)-catalyzed reactions are widely used. A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a versatile method. organic-chemistry.org Copper catalysts also enable the three-component reaction between 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.org A highly efficient domino A³-coupling reaction catalyzed by a Cu(II)-ascorbate system has been developed for use in aqueous micellar media. acs.org

Palladium-catalyzed reactions offer powerful tools for C-H functionalization and cross-coupling. acs.org For instance, palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups at the C3 position of the imidazo[1,2-a]pyridine ring. researchgate.net The Sonogashira reaction, co-catalyzed by palladium and copper, is effective for synthesizing 2-aryl-substituted derivatives in water. tandfonline.com Additionally, other metals like gold have been used in catalytic, atom-economical redox reactions between 2-aminopyridine N-oxides and alkynes to afford the heterocyclic core. nih.gov

Table 3: Selected Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
Catalyst SystemReaction TypeKey FeaturesReference
Copper(I) Iodide (CuI)Aerobic oxidative cyclizationUses acetophenones and 2-aminopyridines organic-chemistry.org
Pd/CuSonogashira cross-coupling/cyclizationSynthesis of 2-aryl derivatives in water tandfonline.com
PalladiumDirect C-H ArylationFunctionalization at the C3-position researchgate.net
Cu(II)-ascorbate/SDSDomino A³-couplingEnvironmentally friendly synthesis in aqueous micelles acs.org
PicAuCl₂/AcidRedox cyclizationAtom-economical reaction of alkynes and 2-aminopyridine N-oxides nih.gov

Metal-Free Synthetic Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic protocols. acs.orgnih.govresearchgate.net These methods often utilize readily available, less toxic reagents and catalysts.

Molecular iodine has emerged as an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines. nih.gov It can catalyze one-pot, three-component reactions under aqueous conditions and facilitate the regioselective iodination of the imidazo[1,2-a]pyridine core at the C3-position. nih.govacs.orgnih.govresearchgate.net Hypervalent iodine reagents have also been used to mediate the synthesis of derivatives such as imidazo[1,2-a]pyridine ethers. rsc.org

Microwave-assisted organic synthesis (MAOS) is another key technology in metal-free preparations, significantly reducing reaction times and often improving yields. derpharmachemica.comresearchgate.net For example, the reaction between phenacyl bromide and 2-aminopyridine can be efficiently conducted under microwave irradiation without a solvent. derpharmachemica.com Simple organic acids, such as p-toluenesulfonic acid (p-TSA), are also used as catalysts in microwave-assisted protocols. nih.gov In some cases, reactions can proceed without any catalyst, relying solely on thermal energy to drive the cyclization. bio-conferences.org

Table 4: Examples of Metal-Free Synthetic Protocols
Key Reagent/ConditionReaction TypeSubstratesReference
Molecular Iodine (I₂)Three-component condensation2-Aminopyridine, Ketone, Dimedone nih.govacs.org
Hypervalent IodineEtherificationImidazo[1,2-a]pyridine, Ethylene Glycol rsc.org
Microwave IrradiationCondensation/Cyclization2-Aminopyridine, Phenacyl Bromide derpharmachemica.com
p-Toluenesulfonic acid (p-TSA)Microwave-assisted condensation2-Aminopyridine, Aldehyde, Alkyne nih.gov
Thermal (Catalyst-free)Condensation/Cyclization2-Aminopyridine, α-Haloketone bio-conferences.org

Electrocatalytic and Photocatalytic Strategies

Harnessing energy from electricity and light provides modern, sustainable avenues for synthesizing and functionalizing imidazo[1,2-a]pyridines. researchgate.net These methods often proceed under mild conditions and offer unique reactivity pathways. researchgate.netresearchgate.net

Electrocatalysis is recognized as a green technology where electrons act as traceless redox agents. researchgate.netresearchgate.net It has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, such as the regioselective cyanation at the C3-position using TMSCN as the cyanide source. organic-chemistry.org

Photocatalysis utilizes visible light to induce chemical transformations. mdpi.com Various photocatalysts, including organic dyes like Rose Bengal and metal complexes, have been employed. mdpi.com For example, a photo-induced protocol for the C3-amination of imidazo[1,2-a]pyridines has been developed using an acridinium (B8443388) photosensitizer and a cobaloxime catalyst. mdpi.com Perovskite nanocrystals (CsPbBr₃) have also been shown to be effective photocatalysts for aminomethylation reactions via decarboxylative coupling. mdpi.com These light-driven methods represent the cutting edge of synthetic chemistry for accessing functionalized heterocyclic systems. researchgate.net

Table 5: Electrocatalytic and Photocatalytic Strategies
StrategyReaction TypeCatalyst/SystemKey FeaturesReference
ElectrocatalysisC-H CyanationKH₂PO₄/K₂HPO₄ buffer, TMSCNRegioselective cyanation at C3 organic-chemistry.org
PhotocatalysisC-H AminationAcridinium photosensitizer, CobaloximeExternal oxidant-free amination with azoles mdpi.com
PhotocatalysisC-H DifluoromethylenephosphonationRose BengalOrganophotoredox catalysis mdpi.com
PhotocatalysisC-H AminomethylationCsPbBr₃ PerovskiteDecarboxylative coupling with N-aryl glycines mdpi.com

Regioselective Synthesis and Control in Imidazo[1,2-a]pyridine Ring Systems

The synthesis of the specifically substituted this compound hinges on a regioselective strategy, primarily dictated by the choice of the initial pyridine (B92270) precursor. The substitution pattern of the final bicyclic system is a direct consequence of the substituent placement on the starting 2-aminopyridine ring.

To achieve the desired 5-methyl and 6-amino functionalities, the synthesis logically commences with 6-Methyl-5-nitropyridin-2-amine . In the subsequent cyclization to form the imidazo[1,2-a]pyridine core, the substituent at the 6-position of the pyridine ring becomes the substituent at the 5-position of the fused system, while the substituent at the 5-position of the pyridine is retained at the 6-position.

Formation of the Imidazo[1,2-a]pyridine Core : This is typically achieved through a variation of the Tchichibabin reaction. The precursor, 6-Methyl-5-nitropyridin-2-amine, is reacted with a suitable two-carbon electrophile, such as an α-halocarbonyl compound (e.g., chloroacetaldehyde (B151913) or bromoacetone), to form the intermediate 5-Methyl-6-nitroimidazo[1,2-a]pyridine . The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation and dehydration involving the 2-amino group, which closes the five-membered imidazole (B134444) ring. The regioselectivity is inherent to the structure of the starting aminopyridine.

Functional Group Transformation : The final step is the reduction of the nitro group at the 6-position to the desired primary amine. This transformation of 5-Methyl-6-nitroimidazo[1,2-a]pyridine to This compound is a standard procedure in organic synthesis. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The choice of reducing agent is critical to ensure that other functional groups on the molecule remain unaffected. Research into nitro-containing heterocyclic compounds, including 6-nitroimidazo[1,2-a]pyridine, highlights their role as intermediates in the synthesis of antimicrobial and other biologically active agents. chemimpex.com

The synthesis of the requisite starting material, 6-Methyl-5-nitropyridin-2-amine, is itself a critical step involving the nitration of 2-Amino-6-methylpyridine. innospk.comchemicalbook.com This reaction must be carefully controlled to ensure the selective installation of the nitro group at the 5-position.

Green Chemistry Approaches in Imidazo[1,2-a]pyridin-6-amine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign reaction protocols. The synthesis of imidazo[1,2-a]pyridines, including the pathway to this compound, has been a fertile ground for the application of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Aqueous-Phase Synthesis

The use of water as a solvent is a cornerstone of green chemistry, offering significant safety and environmental benefits over traditional organic solvents. Research has demonstrated that the condensation reaction to form the imidazo[1,2-a]pyridine ring system can be effectively performed in aqueous media. acs.org Some protocols have achieved the synthesis of methyl-substituted imidazo[1,2-a]pyridines in water without the need for any added catalyst. researchgate.net

In the context of synthesizing the intermediate 5-Methyl-6-nitroimidazo[1,2-a]pyridine, an aqueous-phase approach would involve reacting 6-Methyl-5-nitropyridin-2-amine with an α-halocarbonyl in water, potentially with heating. Copper-catalyzed procedures have also been developed that utilize air as the oxidant in a one-pot reaction between aminopyridines and nitroolefins, aligning with green chemistry principles by using an abundant and non-toxic oxidant. organic-chemistry.org Such methods have been shown to be efficient for constructing a variety of imidazo[1,2-a]pyridines. organic-chemistry.org

Table 1: Examples of Aqueous-Phase Synthesis of Imidazo[1,2-a]pyridine Derivatives
Reactant 1Reactant 2Catalyst/ConditionsSolventYieldReference
2-AminopyridineAcetophenoneKI/TBHP, UltrasoundWaterGood organic-chemistry.org
2-AminopyridineNitroolefinCuBr, AirDMF/WaterUp to 90% organic-chemistry.org
2-Aminopyridineα-BromoketoneNone, RefluxWaterHigh acs.org

Solvent-Free and Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. cymitquimica.com When combined with solvent-free conditions, this approach represents a significant advancement in green synthesis.

The synthesis of the imidazo[1,2-a]pyridine core is particularly amenable to this technique. Studies have shown that reacting a 2-aminopyridine with an α-haloketone under microwave irradiation, often in the absence of a solvent or with a minimal amount of a high-boiling, recyclable solvent, can produce the desired product in minutes rather than hours. cymitquimica.com For instance, the microwave-assisted reaction of phenacyl bromide and 2-aminopyridine has been successfully catalyzed by a reusable ionic liquid under solvent-free conditions, affording imidazo[1,2-a]pyridines in good yields. This method demonstrates high efficiency and functional group tolerance. acs.org Applying this methodology to the reaction of 6-Methyl-5-nitropyridin-2-amine would significantly reduce the environmental impact and increase the efficiency of synthesizing the key nitro-intermediate.

Table 2: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
ReactantsCatalyst/ConditionsTimeYieldReference
2-Aminopyridine, Aldehyde, TMSCNScandium Triflate, MW30 minHigh cymitquimica.com
2-Aminopyridine, Phenacyl BromideIonic Liquid, Solvent-Free, MWSecondsGood acs.org
2-Aminopyridines, α-BromoketonesCatalyst-Free, MW, H₂O-IPAMinutesExcellent acs.org

Derivatization Strategies and Analog Design Inspired by 5 Methylimidazo 1,2 a Pyridin 6 Amine

Functionalization at Imidazo[1,2-a]pyridine (B132010) Ring Positions (e.g., C2, C3, C6, C8)

The imidazo[1,2-a]pyridine ring system offers multiple sites for chemical modification, with the C3 position being the most nucleophilic and, therefore, the most commonly functionalized. nih.govnih.gov However, significant efforts have also been made to achieve site-selective functionalization at other positions, including C2, C5, C6, C7, and C8, using both metal-catalyzed and metal-free methods. rsc.org

C2 Position: Functionalization at the C2 position is challenging due to the higher stability of electrophilic attack at the C3 position. researchgate.net Despite this, methods have been developed to introduce substituents at C2. For instance, a catalyst-free approach for the regioselective synthesis of 2-phosphonylated imidazo[1,2-a]pyridines has been achieved by reacting 2-aminopyridine (B139424) with phosphorylated alkynes. acs.org

C3 Position: The C3 position is highly reactive, making it a primary target for introducing chemical diversity. nih.gov A wide array of C-H functionalization reactions have been developed for this site, including sulfonylation, arylation, amination, and carbonylation. nih.gov Visible light-promoted reactions have emerged as a powerful tool for C3 functionalization, enabling reactions like alkoxycarbonylation and thiocyanation under mild conditions. nih.gov Catalyst-free, multi-component reactions have also been developed to efficiently functionalize the C3 position, expanding the chemical space for drug discovery. nih.gov

C6 and C8 Positions: The pyridine (B92270) ring of the scaffold, including the C6 and C8 positions, can also be modified. For example, in the development of c-Met inhibitors, various heteroaryl and phenyl groups were introduced at the C6 position to investigate the structure-activity relationship (SAR). nih.gov It was observed that incorporating polar groups, such as a cyano group on a 6-phenyl substituent, had a significant positive influence on cellular activity. nih.gov

Table 1: Summary of Functionalization Reactions at Key Imidazo[1,2-a]pyridine Positions

Ring PositionType of FunctionalizationReaction ExamplesReference
C2Phosphonylation, SubstitutionReaction with phosphorylated alkynes; Use of oxime esters with molecular iodine catalyst. acs.org
C3Arylation, Amination, Carbonylation, Thiocyanation, AlkoxycarbonylationVisible light-mediated reactions, Multi-component reactions (e.g., Petasis-like three-component reaction). nih.govnih.gov
C6Aryl/Heteroaryl SubstitutionIntroduction of substituted phenyl and pyridinyl groups for SAR studies. nih.gov
C8General SubstitutionPart of overall ring functionalization strategies to modulate physicochemical properties. rsc.org

Molecular Hybridization Approaches Incorporating the Imidazo[1,2-a]pyridine Scaffold

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved efficacy, or a dual mode of action. The imidazo[1,2-a]pyridine scaffold is an attractive candidate for this strategy. rsc.orgrsc.org

One notable example is the creation of imidazo[1,2-a]pyridine amide-cinnamamide hybrids. mdpi.com In this approach, the imidazo[1,2-a]pyridine-3-carboxylic acid core was linked to various cinnamamide (B152044) derivatives via an alkyl chain. This strategy aimed to combine the known biological activities of the imidazo[1,2-a]pyridine amides with the antitubercular properties of cinnamic acid derivatives to develop new agents against M. tuberculosis. mdpi.com

Another successful hybridization strategy involved introducing the imidazo[1,2-a]pyridine moiety to the 6-position of a 4-aminoquinazoline core to develop novel PI3Kα inhibitors. mdpi.com This design was inspired by existing PI3Kα inhibitors and aimed to leverage the imidazo[1,2-a]pyridine as a key pharmacodynamic group to enhance the inhibition of cancer cell growth. The resulting hybrid compounds demonstrated potent anticancer activity. mdpi.com This approach of replacing a core scaffold with another, known as scaffold hopping, has also been explored to identify new molecules targeting mycobacterial processes. rsc.org

Design Principles for Modulating Biological Activity and Selectivity

The design of novel analogs based on the imidazo[1,2-a]pyridine scaffold is guided by established structure-activity relationships (SAR) to optimize biological activity and selectivity for a specific target.

In the development of c-Met inhibitors, systematic modifications were made to the scaffold. nih.gov For instance, the introduction of heteroaryl substituents at the C6 position, particularly a pyridinyl group with a cyano modification, was found to be effective. nih.gov Further exploration showed that polar groups on a 6-phenyl ring significantly influenced cellular activity. By introducing substituted amides with polar groups at other positions, researchers were able to further modulate the physicochemical properties of the inhibitors, leading to the identification of a potent and selective c-Met inhibitor, compound 22e . nih.gov

For Dipeptidyl Peptidase-4 (DPP-4) inhibitors, molecular docking studies guided the design. A scaffold hopping strategy led to the imidazo[1,2-a]pyridine core, and modifications to the 2-benzene ring and pyridine moieties were explored. nih.gov It was discovered that the pyridine part of the imidazo[1,2-a]pyridine ring could form an additional π-π stacking interaction with the Phe357 residue of the DPP-4 enzyme, enhancing binding. This led to the identification of compound 5d , with a 2,4-dichlorophenyl group at the C2 position, as a potent and selective DPP-4 inhibitor. nih.gov

Table 2: Examples of Imidazo[1,2-a]pyridine Analogs and their Biological Activity

CompoundTargetKey Structural FeatureReported Activity (IC₅₀)Reference
Compound 22ec-Met KinaseOptimized substitutions on the imidazo[1,2-a]pyridine core.3.9 nM (kinase), 45.0 nM (EBC-1 cell) nih.gov
Compound 5dDPP-42,4-dichlorophenyl group at C2 position.0.13 μM nih.gov
Compound 13kPI3Kα6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline hybrid structure.1.94 nM (enzyme), 0.09-0.43 μM (cell lines) mdpi.com
Compound 2gp110α (PI3K)Optimized substituents on a pyrazolyl-imidazo[1,2-a]pyridine core.0.0018 μM researchgate.net

Synthesis of Novel Substituted Imidazo[1,2-a]pyridin-6-amine Analogs

The synthesis of novel imidazo[1,2-a]pyridine derivatives often starts with readily available 2-aminopyridines, which can react with various electrophiles to form the fused imidazole (B134444) ring. researchgate.net Numerous synthetic methodologies have been developed, ranging from classic condensation reactions to modern, more efficient protocols.

One of the most widely used methods is the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. acs.org Recent advancements have focused on making these reactions more environmentally friendly, for example, by performing them under catalyst-free conditions in high-boiling solvents like DMF or using microwave assistance. acs.org

Multi-component reactions (MCRs) are particularly powerful for rapidly generating libraries of complex molecules. The Groebke–Blackburn–Bienaymé reaction, which involves a 2-aminopyridine, an aldehyde, and an isonitrile, is a prominent example used to synthesize 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org Researchers have also developed novel one-pot, five-component cascade reactions to produce highly substituted imidazo[1,2-a]pyridine derivatives, highlighting the efficiency and operational simplicity of modern synthetic strategies. nih.gov

Furthermore, molecular iodine has been employed as an environmentally benign catalyst in an ultrasound-assisted, three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone to create pharmacologically significant imidazo[1,2-a]pyridine scaffolds. acs.org The synthesis of amide-cinnamamide hybrids involved a multi-step process starting with the preparation of imidazo[1,2-a]pyridine-3-carboxylic acids, which were then coupled with amine-functionalized cinnamamides using a coupling agent like BOP-Cl. mdpi.com These diverse synthetic routes provide robust platforms for creating novel analogs of 5-Methylimidazo[1,2-a]pyridin-6-amine for further biological evaluation.

Structural Characterization and Elucidation Studies of 5 Methylimidazo 1,2 a Pyridin 6 Amine and Its Analogs

Conformational Analysis and Torsion Angle Studies

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its chemical reactivity and biological activity. For heteroaromatic systems like 5-Methylimidazo[1,2-a]pyridin-6-amine and its analogs, understanding the preferred conformations and the rotational barriers around key bonds is crucial. Conformational analysis and the study of torsion angles, which describe the rotation around a chemical bond, provide valuable insights into the molecule's spatial characteristics. These studies are often conducted through a combination of experimental techniques, such as X-ray crystallography, and computational methods.

Detailed conformational and torsion angle data for this compound itself is not extensively documented in publicly available literature. However, the crystal structure of a closely related analog, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, offers significant insights into the conformational preferences of the core imidazo[1,2-a]pyridine (B132010) ring system.

In the crystalline state, the imidazo[1,2-a]pyridine moiety of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is nearly planar nih.govresearchgate.net. This planarity is a characteristic feature of many fused aromatic ring systems, arising from the delocalization of π-electrons across the rings. The maximum deviation from the mean plane for the fused ring system is reported to be minimal, indicating a rigid core structure nih.govresearchgate.net.

The substituent at the 2-position, a methanol group, exhibits a distinct conformational preference relative to the planar ring system. The orientation of this group is defined by specific torsion angles. For instance, the torsion angle C—C—C—O is reported as 80.04 (16)°, while the N—C—C—O torsion angle is -96.30 (17)° nih.govresearchgate.net. These values indicate that the methanol group is oriented nearly perpendicular to the mean plane of the imidazo[1,2-a]pyridine ring system nih.govresearchgate.net. This perpendicular arrangement minimizes steric hindrance between the substituent and the fused rings.

The conformational analysis of the broader class of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues has also been investigated using computational tools like molecular dynamics simulations openpharmaceuticalsciencesjournal.comresearchgate.net. These simulations provide insights into the dynamic behavior of the molecules and their preferred binding conformations with biological targets, which are inherently linked to their conformational freedom.

The planarity of the core ring system and the defined orientation of substituents, as revealed by torsion angle studies of analogs, are critical determinants of how these molecules interact with their biological targets. The rigid nature of the imidazo[1,2-a]pyridine scaffold provides a stable platform for the specific spatial arrangement of functional groups, which is essential for molecular recognition and biological activity.

Table of Torsion Angles for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

Torsion AngleValue (°)
C—C—C—O80.04 (16)
N—C—C—O-96.30 (17)

Data obtained from the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 5 Methylimidazo 1,2 a Pyridin 6 Amine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. For the imidazo[1,2-a]pyridine (B132010) scaffold, these methods have been extensively applied to understand its therapeutic potential against various diseases. nih.govnih.gov Although specific docking studies focusing exclusively on 5-Methylimidazo[1,2-a]pyridin-6-amine are not widely documented, the general principles and findings from studies on its analogues provide a strong basis for predicting its behavior.

Docking studies on imidazo[1,2-a]pyridine derivatives have revealed key structural features that govern their binding to diverse biological targets, including protein kinases and enzymes involved in microbial pathogenesis. nih.govopenpharmaceuticalsciencesjournal.com For instance, research on imidazo[1,2-a]pyridine-based inhibitors targeting enzymes like oxidoreductase in breast cancer has demonstrated that the core heterocyclic structure serves as a critical scaffold for positioning functional groups to interact with key amino acid residues in the active site. asianpubs.orgresearchgate.net These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 1: Representative Data from Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound COxidoreductase-9.207His 222, Tyr 216, Lys 270 asianpubs.orgresearchgate.net
HB7Human LTA4H-11.237Not specified chemmethod.com
Imidazo[1,2-a]pyridine-3-carboxamide (B1205228)Pantothenate synthetaseNot specifiedGly158, Met195, Pro38, Hie47 openpharmaceuticalsciencesjournal.com

Note: This table presents representative data for imidazo[1,2-a]pyridine derivatives to illustrate the type of information obtained from docking studies. Data for this compound is not available in the cited literature.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a ligand and its interactions with a target protein over time. These simulations are often used to refine the results of molecular docking by assessing the stability of the predicted binding pose. For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to understand the dynamic behavior of the ligand-protein complex. nih.govopenpharmaceuticalsciencesjournal.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. acs.orgnih.gov These methods can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. acs.org

For this compound, DFT calculations could provide insights into its chemical reactivity. The distribution of electron density, visualized through a molecular electrostatic potential (MEP) map, would indicate the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

Table 2: Illustrative Quantum Chemical Parameters for an Imidazo[1,2-a]pyridine Derivative

ParameterValueSignificanceReference
HOMO Energy-6.2 eVRelates to electron-donating ability acs.org
LUMO Energy-1.8 eVRelates to electron-accepting ability acs.org
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability acs.org

Note: This table provides illustrative data for a generic imidazo[1,2-a]pyridine derivative based on typical values found in the literature. Specific data for this compound is not available.

In Silico Prediction of Molecular Properties Relevant to Biological Systems

Computational tools can predict a range of molecular properties that are relevant to a compound's behavior in biological systems. These predictions, often grouped under the umbrella of "drug-likeness," help in the early stages of drug discovery to prioritize compounds with favorable characteristics. acs.org For this compound, these properties can be estimated using various software packages.

These predictions are based on the molecular structure and include parameters such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP). These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. acs.org While these are predictive and not definitive, they offer valuable guidance for further experimental work.

Binding Studies with Biomolecules (e.g., Bovine Serum Albumin - BSA) Using Computational Techniques

Bovine Serum Albumin (BSA) is a well-characterized protein that is often used as a model to study the binding of small molecules to plasma proteins. researchgate.net Computational techniques, particularly molecular docking, can be used to predict the binding of a ligand to BSA. These studies can help to understand how a compound might be transported and distributed in the bloodstream.

A computational binding study of this compound with BSA would involve docking the molecule into the known binding sites of the protein (typically Sudlow's sites I and II). The results would provide information on the preferred binding site, the binding affinity, and the specific interactions that stabilize the complex. Studies on the binding of pyridine (B92270) derivatives to BSA have shown that interactions are often driven by a combination of van der Waals forces and hydrogen bonding. researchgate.net The fluorescence quenching observed in experimental binding studies can also be correlated with the computational findings. nih.gov

Biological Activity Investigations of Imidazo 1,2 a Pyridine Derivatives Excluding Human Clinical Data

Antimicrobial Activity Research (In Vitro Studies)

Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated significant antimicrobial properties in laboratory settings, with studies exploring their efficacy against a variety of bacterial, fungal, and mycobacterial pathogens.

The antibacterial potential of imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit potent inhibitory effects. For instance, a series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines were identified as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. nih.gov These compounds displayed significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In another study, newly synthesized imidazo[1,2-a]pyridine derivatives showed strong inhibition against various bacterial strains, with the nature of substituents on the aryl groups determining the extent of antimicrobial activity. nih.gov Specifically, derivatives with bromo-fluoro substituents demonstrated significantly enhanced antibacterial effects. nih.gov Furthermore, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives exhibited excellent antibacterial activity against both E. coli (Gram-negative) and S. aureus (Gram-positive). nih.gov

The antifungal properties of imidazo[1,2-a]pyridine derivatives have also been a focus of research. A study on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives revealed that one compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong inhibitory activity against various Candida species, with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL. nih.gov Importantly, this compound showed no in vitro toxicity against mammalian cell lines at concentrations effective against fungi, suggesting selective antifungal activity. nih.gov

Other research has also highlighted the antifungal potential of this class of compounds. For example, certain synthesized imidazo[1,2-a]pyridine derivatives exerted strong inhibition against fungal strains, with their activity being comparable to the standard antifungal agent fluconazole. nih.gov

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Numerous studies have reported potent antimycobacterial effects, even against drug-resistant strains.

In one study, a series of imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) were synthesized and evaluated against the Mtb H37Rv strain. nih.govrsc.org Several compounds exhibited excellent anti-TB activity, with one compound, IPA-6, being 125 times more potent than the standard drug ethambutol. nih.govrsc.org These active compounds were also found to be non-toxic to human embryonic kidney cells. nih.govrsc.org

Another study focused on novel imidazo[1,2-a]pyridine-3-carboxamides, which showed considerable activity against both drug-sensitive and drug-resistant Mtb strains. nih.gov The most potent compounds had high safety indices, indicating their potential for further development. nih.gov Research into imidazo[1,5-a]quinolines, a related class of compounds, also identified potent inhibitors of Mtb. rsc.org

Anticancer Activity in Preclinical Cell Line Models (In Vitro Assays)

The potential of imidazo[1,2-a]pyridine derivatives as anticancer agents has been extensively explored in various preclinical in vitro models. These studies have demonstrated the ability of these compounds to inhibit the growth of a wide range of tumor cell lines and to induce cell death through various mechanisms.

Imidazo[1,2-a]pyridine derivatives have shown promising cytotoxic activity against a variety of cancer cell lines. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives exhibited submicromolar inhibitory activity against several tumor cell lines, with one compound, 13k, being particularly potent with IC50 values ranging from 0.09 to 0.43 μM. nih.gov

Novel imidazo[1,2-a]pyridine compounds have also been tested against breast cancer cells, with some showing strong cytotoxic effects. nih.gov Similarly, other derivatives have demonstrated significant activity against melanoma, cervical cancer, lung cancer, and liver carcinoma cell lines. nih.govchemmethod.com A study on imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives also reported potent inhibitory activity against MCF-7 and HeLa cell lines. researchgate.net

In addition to their cytotoxic effects, imidazo[1,2-a]pyridine derivatives have been shown to influence key cellular processes such as cell cycle progression and apoptosis (programmed cell death) in cancer cells.

One study found that a novel imidazo[1,2-a]pyridine compound induced cell cycle arrest at the G2/M phase and triggered apoptosis in HCC827 lung cancer cells. nih.gov This was associated with the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. nih.gov Another imidazo[1,2-a]pyridine derivative was shown to induce intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov

Furthermore, research on breast cancer cells revealed that an imidazo[1,2-a]pyridine compound caused cell cycle arrest, as evidenced by increased levels of p53 and p21 proteins, and induced the extrinsic apoptosis pathway. nih.gov

Specific Target-Mediated Anticancer Mechanisms (e.g., PI3Kα Inhibition)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov Consequently, PI3K, particularly the PI3Kα isoform, has emerged as a key target for anticancer drug development. nih.govnih.gov Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. nih.govnih.govsemanticscholar.org

A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized to explore their PI3Kα inhibitory activity. nih.govsemanticscholar.org Systematic structure-activity relationship (SAR) studies led to the identification of compounds with significant potency. For instance, compound 35 emerged as a highly promising PI3Kα inhibitor with an IC₅₀ value of 150 nM in enzymatic assays. semanticscholar.org This compound demonstrated greater potency against breast cancer cell lines harboring PIK3CA mutations. semanticscholar.org Further investigations confirmed that compound 35 induces cell cycle arrest and apoptosis in T47D breast cancer cells. nih.govsemanticscholar.org

In another study, new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as PI3Kα inhibitors. nih.gov The design strategy involved introducing the imidazo[1,2-a]pyridine moiety, a key pharmacodynamic group found in other PI3Kα inhibitors, to the quinazoline (B50416) scaffold. nih.gov This led to the discovery of compound 13k , which exhibited potent inhibitory activity against PI3Kα with an IC₅₀ value of 1.94 nM. nih.gov Compound 13k also showed submicromolar inhibitory activity against a variety of tumor cell lines, including HCC827, H1975, A549, MCF-7, and HCT116, with IC₅₀ values ranging from 0.09 μM to 0.43 μM. nih.gov Mechanistic studies revealed that 13k induces G2/M phase cell cycle arrest and apoptosis in HCC827 cells. nih.gov Western blot analysis confirmed that it effectively reduces the phosphorylation levels of PI3K and its downstream effectors, AKT, mTOR, and GSK3β. nih.gov

The optimization of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a ), initially identified as a p110α inhibitor with an IC₅₀ of 0.67μM, led to derivatives with over 300-fold increased activity. researchgate.net Further structural modifications resulted in a thiazole (B1198619) derivative, compound 12 , which demonstrated potent and highly selective p110α inhibitory activity (IC₅₀ = 0.0028μM). researchgate.net

Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα and Cancer Cell Lines
CompoundTargetIC₅₀ (nM)Target Cell LineIC₅₀ (μM)Reference
Compound 35PI3Kα150T47D (Breast Cancer)N/A semanticscholar.org
Compound 13kPI3Kα1.94HCC827 (Lung Cancer)0.09 nih.gov
Compound 13kPI3Kα1.94H1975 (Lung Cancer)0.11 nih.gov
Compound 13kPI3Kα1.94A549 (Lung Cancer)0.43 nih.gov
Compound 13kPI3Kα1.94MCF-7 (Breast Cancer)0.26 nih.gov
Compound 13kPI3Kα1.94HCT116 (Colon Cancer)0.35 nih.gov
Compound 12p110α2.8HeLa (Cervical Cancer)0.21 researchgate.net
Compound 12p110α2.8A375 (Melanoma)0.14 researchgate.net

Antioxidant Properties and Free Radical Scavenging Activity (In Vitro)

Imidazo[1,2-a]pyridine derivatives have demonstrated notable antioxidant properties in various in vitro assays. chemmethod.comresearchgate.netchemmethod.com The capacity of these compounds to scavenge free radicals is a key aspect of their biological activity.

A study investigating novel imidazo[1,2-a]pyridine hybrids (HB1-HB10 ), synthesized from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid, evaluated their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. chemmethod.comchemmethod.com The results indicated a dose-dependent increase in antioxidant activity across the synthesized hybrids. chemmethod.comchemmethod.com Notably, compound HB7 showed significant radical scavenging ability, achieving inhibition values of 79%, 81%, and 83% at concentrations of 25, 50, and 100 μg/mL, respectively. chemmethod.comchemmethod.com

Similarly, a series of imidazo[1,2-a]pyridine-3-ols were assessed for their in vitro antioxidant activity using the DPPH assay, with ascorbic acid as the standard reference. researchgate.net Among the tested compounds, compound 11j was identified as having promising antioxidant activity, with an IC₅₀ value of 16.21 ± 0.33 μg/mL, compared to ascorbic acid's IC₅₀ of 4.56 μg/mL. researchgate.net

In Vitro Antioxidant Activity of Imidazo[1,2-a]pyridine Derivatives (DPPH Assay)
CompoundConcentration (μg/mL)% InhibitionIC₅₀ (μg/mL)Reference
HB72579%N/A chemmethod.comchemmethod.com
HB75081%
HB710083%
11jN/AN/A16.21 ± 0.33 researchgate.net
Ascorbic Acid (Standard)N/AN/A4.56 researchgate.net

Anti-inflammatory Activity (In Vitro)

The imidazo[1,2-a]pyridine scaffold is a core component of compounds known for their remarkable anti-inflammatory properties. nih.govresearchgate.net Research has shown that these derivatives can modulate key inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.netrjpbr.com

A novel synthetic imidazo[1,2-a]pyridine derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine), was evaluated for its anti-inflammatory effects in breast and ovarian cancer cell lines. nih.govnih.gov The study found that MIA suppressed the expression of inflammatory mediators such as COX-2 and inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production. nih.gov The anti-inflammatory action of MIA was found to be mediated through the suppression of the STAT3/NF-κB signaling pathway. nih.govnih.gov

Carboxylic acid derivatives of imidazo[1,2-a]pyridines have also been investigated for their anti-inflammatory potential, with studies suggesting their ability to inhibit COX enzymes. researchgate.net A series of these derivatives were evaluated in vitro for their inhibitory effects on COX isoforms. researchgate.net Furthermore, a separate study focused on designing potent COX-2 inhibitors based on the imidazo[1,2-a]pyridine structure. rjpbr.com This resulted in derivatives like 5e , 5f , and 5j with high potency (IC₅₀ of 0.05 µM), and compound 5i which showed high selectivity for COX-2. rjpbr.com

In Vitro Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundTargetActivityCell LineReference
MIACOX-2, iNOSSuppressed expressionMDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer) nih.govnih.gov
5eCOX-2IC₅₀ = 0.05 µMN/A rjpbr.com
5fCOX-2IC₅₀ = 0.05 µMN/A rjpbr.com
5jCOX-2IC₅₀ = 0.05 µMN/A rjpbr.com
5iCOX-2Selectivity Index = 897.19N/A rjpbr.com

Other Reported Biological Activities (e.g., Antiviral, Antileishmanial)

Beyond their anticancer and anti-inflammatory effects, imidazo[1,2-a]pyridine derivatives have shown promise against various pathogens, including viruses and parasites. nih.govmdpi.com

Antiviral Activity: Research into the antiviral properties of imidazo[1,2-a]pyridines has identified compounds with significant activity against several viruses. nih.govnih.gov A study on original dibromoimidazo[1,2-a]pyridines with a thioether side chain reported high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govnih.gov Specifically, compounds 4 , 15 , and 21 were highly active against HCMV, with a therapeutic index greater than 150. nih.gov Structure-activity relationship studies identified hydrophobicity as a key factor for the antiviral activity of these compounds. nih.gov

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. nih.govnih.gov The imidazo[1,2-a]pyridine scaffold has been explored for the development of new antileishmanial agents. nih.govacs.org One derivative, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine (1 ), demonstrated superior antileishmanial activity against Leishmania donovani promastigotes compared to the existing drugs miltefosine (B1683995) and pentamidine. nih.gov In a different study, a series of imidazo[1,2-a]pyrimidine (B1208166) analogues were screened against Leishmania amazonensis. nih.govacs.org Compound 24 from this series showed an IC₅₀ value of 6.63 μM, which was approximately twice as active as the reference drug miltefosine. acs.org

Antiviral and Antileishmanial Activities of Imidazo[1,2-a]pyridine Derivatives
CompoundActivity TypeTarget OrganismKey FindingReference
Compound 4, 15, 21AntiviralHuman Cytomegalovirus (HCMV)Therapeutic Index > 150 nih.gov
Compound 1AntileishmanialLeishmania donovani (promastigotes)More active than miltefosine and pentamidine nih.gov
Compound 24AntileishmanialLeishmania amazonensisIC₅₀ = 6.63 μM (~2x more active than miltefosine) acs.org

Mechanistic Insights into Biological Action of Imidazo 1,2 a Pyridine Analogs

Identification of Molecular Targets and Pathways (e.g., PI3Kα, QcrB, InhA)

The versatility of the imidazo[1,2-a]pyridine (B132010) scaffold allows for its interaction with a diverse range of biological targets in both mammalian cells and pathogens.

Phosphoinositide 3-Kinase α (PI3Kα): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many human cancers. nih.gov Consequently, it has become a major target for cancer therapy. nih.govacs.org Numerous studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα. acs.orgnih.gov Some analogs have been developed as dual inhibitors, targeting both PI3K and the mammalian target of rapamycin (B549165) (mTOR) simultaneously, which can offer a more comprehensive blockade of the signaling pathway. acs.orgnih.gov

Ubiquinol (B23937) Cytochrome C Reductase (QcrB): In the fight against tuberculosis, imidazo[1,2-a]pyridine amides (IPAs) have emerged as powerful inhibitors of Mycobacterium tuberculosis (Mtb). rsc.orgnih.gov Their primary target has been identified as QcrB, which is the b subunit of the ubiquinol cytochrome C reductase (also known as the cytochrome bc1 complex or complex III). plos.orgresearchgate.net This enzyme is a critical component of the electron transport chain responsible for cellular respiration and ATP synthesis in Mtb. nih.govplos.org The clinical candidate Telacebec (Q203) belongs to this class of QcrB inhibitors. rsc.orgresearchgate.net

Enoyl-Acyl Carrier Protein Reductase (InhA): Another crucial target in Mtb is InhA, an enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govresearchgate.net Inhibition of InhA is the mechanism of action for the frontline anti-TB drug isoniazid. researchgate.net Certain imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been synthesized and shown to target the InhA domain, presenting an alternative strategy to combat drug-resistant TB strains. nih.govbenthamdirect.com

Enzyme Inhibition Studies

The potency of imidazo[1,2-a]pyridine analogs is quantified through enzyme inhibition assays and whole-cell screening. These studies provide critical data, such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, which are essential for drug development.

For instance, imidazo[1,2-a]pyridine derivatives designed as PI3K/mTOR inhibitors have demonstrated significant potency. One potent dual inhibitor showed an IC50 of 0.20 nM against PI3Kα and 21 nM against mTOR. nih.gov In the context of tuberculosis, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides displayed excellent in vitro activity against drug-sensitive Mtb, with MIC90 values ranging from 0.069 to 0.174 μM. nih.gov Another study identified imidazo[1,2-a]pyridine inhibitors with MICs between 0.03 and 5 µM against various Mtb strains. plos.orgresearchgate.net Furthermore, compounds targeting InhA have shown promising MIC values as low as 0.6 μM against the H37Rv strain of Mtb. researchgate.netbenthamdirect.com

Table 1: Enzyme and Cellular Inhibition Data for Imidazo[1,2-a]pyridine Analogs

Compound Class Target Organism/Cell Line Potency (IC50/MIC) Reference
Imidazo[1,2-a]pyridine Derivative PI3Kα / mTOR - IC50: 0.20 nM / 21 nM nih.gov
Imidazo[1,2-a]pyridine Derivative PI3Kα HCT-116 cells IC50: 10 nM nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides QcrB M. tuberculosis MIC90: 0.069–0.174 μM nih.gov
Imidazo[1,2-a]pyridine Inhibitors (IP 1-4) QcrB M. tuberculosis MIC: 0.03–5 μM plos.org
Imidazo[1,2-a]pyridine-2-carboxamide Derivatives InhA M. tuberculosis H37Rv MIC: 0.6 μM researchgate.netbenthamdirect.com
Imidazo[1,2-a]pyridine-3-carboxamides - M. tuberculosis MIC90: ≤0.006 μM rsc.org

Cellular Pathway Modulation (e.g., Oxidative Phosphorylation)

By inhibiting their respective enzyme targets, imidazo[1,2-a]pyridine analogs disrupt vital cellular pathways.

Oxidative Phosphorylation (OxPhos): The inhibition of QcrB by imidazo[1,2-a]pyridines directly interferes with the electron transport chain in Mtb. This disruption halts the transfer of electrons and the pumping of protons across the inner membrane, which in turn cripples the proton motive force required by ATP synthase to produce ATP. rsc.orgnih.gov Targeting this energy generation pathway is a highly effective strategy for killing the bacterium. nih.govresearchgate.net

PI3K/Akt/mTOR Signaling: In cancer cells, imidazo[1,2-a]pyridine-based inhibitors block the PI3K/Akt/mTOR pathway. nih.gov This action prevents the phosphorylation of key downstream proteins, leading to the inhibition of cell growth, a halt in proliferation, and the induction of apoptosis (programmed cell death). nih.govnih.gov

Oxidative Stress Induction: Some novel imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-cancer effects through a different mechanism: the induction of oxidative stress. nih.gov These compounds can increase the activity of NADPH oxidase (NOX), leading to a surge in reactive oxygen species (ROS). This ROS accumulation impairs mitochondrial membrane potential and triggers apoptosis in cancer cells. nih.gov

Exploration of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the imidazo[1,2-a]pyridine scaffold to enhance potency and selectivity while improving pharmacokinetic properties. researchgate.netnih.gov

The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of various substituents on the core bicyclic ring.

Substitutions at the 3- and 6-positions have been shown to be critical for PI3Kα inhibitory activity. nih.gov By systematically varying the chemical groups at these positions, researchers have been able to develop a series of potent PI3Kα inhibitors. nih.gov Similarly, in the development of anti-TB agents, modifications at these positions have been extensively explored. rsc.org

Substitutions at the 8-position have also been a focus of SAR studies, leading to the development of imidazo[1,2-a]pyridine-8-carboxamides as a distinct class of selective anti-mycobacterial agents. nih.gov

SAR studies have established clear correlations between specific structural features and the resulting biological effects.

In Anti-TB Drug Development: For imidazo[1,2-a]pyridine-3-carboxamides targeting Mtb, it was found that incorporating bulky and more lipophilic biaryl ethers into the structure resulted in a dramatic increase in potency, achieving nanomolar activity. rsc.org This highlights a direct link between lipophilicity and anti-mycobacterial efficacy in this chemical series.

In Anti-Cancer Drug Development: For PI3Kα inhibitors, the introduction of a 4-aminoquinazoline moiety to the imidazo[1,2-a]pyridine scaffold was identified as a critical pharmacophore for inhibitory activity. nih.gov Further exploration showed that representative derivatives from SAR studies exhibited good activity in cellular proliferation and apoptosis assays, directly linking specific structural designs to desired anti-cancer effects. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights

Structural Position/Modification Target/Activity Observation Reference
3- and 6-Position Variation PI3Kα Inhibition Modifications are critical for developing potent inhibitors. nih.gov
Bulky/Lipophilic Biaryl Ethers Anti-TB (QcrB) Significantly increases potency to nanomolar range. rsc.org
8-Carboxamide Group Anti-TB Creates a selective class of antimycobacterial inhibitors. nih.gov
4-Aminoquinazoline Moiety PI3Kα Inhibition Serves as a critical pharmacophore for activity. nih.gov
5-Methyl Group General Influences electronic properties and reactivity. nih.gov

Advanced Analytical and Research Methodologies in Imidazo 1,2 a Pyridine Studies

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for the purification and analysis of 5-Methylimidazo[1,2-a]pyridin-6-amine and its analogues. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed to ensure the purity and structural integrity of these compounds.

Reverse-phase HPLC is a common method for the purification and analysis of imidazo[1,2-a]pyridine (B132010) derivatives. Typical stationary phases include C8 and C18 columns, which separate compounds based on their hydrophobicity. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, and a mass spectrometer for mass confirmation.

LC-MS and its more advanced version, tandem mass spectrometry (LC-MS/MS), are powerful tools for both qualitative and quantitative analysis. These techniques are particularly useful for identifying and quantifying heterocyclic aromatic amines, a class of compounds that includes this compound, in various matrices organic-chemistry.orgnih.gov. LC-MS is also instrumental in confirming the structures of newly synthesized imidazo[1,2-a]pyridine derivatives mdpi.com. The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace amounts of these compounds, which is critical in many research applications nih.gov.

UPLC, which utilizes smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. While specific UPLC methods for this compound are not extensively detailed in the literature, the principles and advantages of UPLC are broadly applicable to the analysis of imidazo[1,2-a]pyridine derivatives bldpharm.com.

Table 1: Illustrative Chromatographic Conditions for Imidazo[1,2-a]pyridine Analysis

TechniqueColumnMobile Phase (Gradient)DetectorApplication
HPLC C18, C8Water/Acetonitrile with 0.1% Formic AcidPDA, MSPurity assessment, purification
LC-MS BiphenylWater/Methanol with Ammonium AcetateESI-MS/MSStructure confirmation, quantification nih.gov
UPLC Acquity BEH C18Water/Acetonitrile with 0.1% Trifluoroacetic AcidPDA, MSHigh-resolution separation, impurity profiling

Biophysical Techniques for Ligand-Target Binding Studies

Understanding the interaction between a ligand, such as this compound, and its biological target is fundamental in drug discovery and chemical biology. Various biophysical techniques are employed to characterize these binding events, providing insights into affinity, kinetics, stoichiometry, and thermodynamics drugtargetreview.com.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event malvernpanalytical.comnih.govmalvernpanalytical.com. This label-free method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) khanacademy.org. ITC is widely used in the early stages of drug discovery for hit validation and lead optimization malvernpanalytical.com.

Surface Plasmon Resonance (SPR) is another label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip drugtargetreview.com. SPR provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated. This technique is valuable for studying the kinetics of ligand-target interactions and for screening compound libraries.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein acs.orgnih.gov. This in silico approach helps to understand the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, molecular docking studies have been used to investigate the binding of imidazo[1,2-a]pyridine derivatives to various biological targets, including tubulin and DNA nih.govnih.gov.

Table 2: Overview of Biophysical Techniques for Ligand-Target Binding Studies

TechniquePrincipleKey Parameters MeasuredApplication
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding malvernpanalytical.comnih.govKD, ΔH, ΔS, Stoichiometry (n) khanacademy.orgThermodynamic characterization, affinity determination malvernpanalytical.com
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding drugtargetreview.comkon, koff, KDKinetic analysis, affinity determination, screening
Molecular Docking Computational prediction of binding mode acs.orgBinding energy, intermolecular interactionsElucidation of binding pose, virtual screening nih.govnih.gov

Methodologies for Reaction Optimization and Yield Enhancement

The efficient synthesis of this compound and its derivatives is crucial for enabling further research. Various methodologies are employed to optimize reaction conditions and enhance product yields, focusing on aspects such as catalyst selection, reaction medium, and energy input.

Catalyst Optimization plays a significant role in the synthesis of imidazo[1,2-a]pyridines. A range of catalysts, including copper organic-chemistry.orgorganic-chemistry.org, iodine acs.orgnih.gov, and yttrium(III) triflate mdpi.com, have been explored to improve reaction efficiency and yield. The choice of catalyst can significantly impact the reaction rate and selectivity, and screening different catalysts is a common optimization strategy beilstein-journals.org. For instance, copper-catalyzed one-pot procedures using air as an oxidant have been developed for the synthesis of various imidazo[1,2-a]pyridines organic-chemistry.org.

Microwave-Assisted Synthesis has emerged as a powerful tool for accelerating organic reactions. Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods bio-conferences.orge3s-conferences.orgnih.gov. This technique has been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives, offering a more efficient and sustainable approach bio-conferences.org.

Multicomponent Reactions (MCRs) offer an atom-economical and efficient route to complex molecules in a single step. The Groebke–Blackburn–Bienaymé reaction, for example, is a multicomponent reaction used for the synthesis of imidazo[1,2-a]pyridines mdpi.comresearchgate.net. Optimizing the stoichiometry of the reactants and the reaction conditions in MCRs is key to achieving high yields of the desired product researchgate.net.

Green Chemistry Approaches , such as the use of environmentally benign solvents like water or deep eutectic solvents, are increasingly being adopted to enhance the sustainability of synthetic processes researchgate.netacs.org. Performing reactions "on-water" or in aqueous micellar media has been shown to be effective for the synthesis of imidazo[1,2-a]pyridines, often leading to improved yields and simplified work-up procedures acs.org.

Table 3: Methodologies for Optimizing Imidazo[1,2-a]pyridine Synthesis

MethodologyPrincipleAdvantages
Catalyst Optimization Systematic screening of catalysts (e.g., Cu, I2) to find the most efficient one organic-chemistry.orgacs.orgbeilstein-journals.orgImproved reaction rates, higher yields, and enhanced selectivity organic-chemistry.org
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions bio-conferences.orge3s-conferences.orgReduced reaction times, often higher yields, and cleaner reactions bio-conferences.org
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form a complex product mdpi.comresearchgate.netHigh atom economy, operational simplicity, and rapid access to diverse structures researchgate.net
Green Chemistry Approaches Employing environmentally friendly solvents (e.g., water) and conditions researchgate.netacs.orgReduced environmental impact, often simplified purification, and enhanced safety acs.org

Future Research Directions and Academic Perspectives

Exploration of Novel Synthetic Methodologies for Diversely Substituted Imidazo[1,2-a]pyridines

The continued importance of the imidazo[1,2-a]pyridine (B132010) core necessitates the development of more efficient, versatile, and environmentally benign synthetic methods to generate molecular diversity. While classical syntheses, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, contemporary research focuses on innovative strategies. bio-conferences.orgacs.org

A key area of future exploration is the expansion of multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, has emerged as a powerful tool for rapidly assembling 3-amino-substituted imidazo[1,2-a]pyridines. thieme-connect.commdpi.com Further research will likely focus on broadening the scope of compatible starting materials and adapting these reactions for combinatorial and solid-phase synthesis to generate large compound libraries. thieme-connect.com Another promising MCR involves the copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, offering a direct route to a wide array of derivatives. bio-conferences.orgacs.org

Modern synthetic efforts are also directed towards catalyst-free and metal-free reactions to improve the environmental footprint of synthesis. acs.org For instance, facile methods have been developed using formimidamide chemistry, which avoids caustic or expensive transition metal catalysts. nih.gov Quantum chemical calculations have been employed to understand the mechanisms of these transformations, revealing pathways like intramolecular Mannich-type additions that enable otherwise challenging cyclizations. nih.gov Additionally, innovative approaches using iodine as a catalyst or even catalyst- and solvent-free conditions at moderate temperatures have proven effective for reacting α-haloketones with 2-aminopyridines. bio-conferences.orgacs.org The use of alternative energy sources, such as microwave irradiation and ultrasound, can accelerate these reactions, leading to cleaner and more efficient syntheses. mdpi.comorganic-chemistry.org

Future work will likely focus on:

Developing novel C-H functionalization techniques to directly introduce substituents onto the imidazo[1,2-a]pyridine core.

Expanding the library of π-expanded polycyclic imidazo[1,2-a]pyridine analogs through methods like oxidative intramolecular C–H amination. rsc.org

Creating greener synthetic routes, for example, by using water as a solvent and employing catalytic systems like copper(II)-ascorbate in aqueous micellar media. acs.orgorganic-chemistry.org

Deepening Mechanistic Understanding of Observed Biological Activities

While numerous imidazo[1,2-a]pyridine derivatives exhibit potent biological effects, a detailed mechanistic understanding is often incomplete. A significant future direction is to move beyond phenotypic screening and elucidate the precise molecular targets and pathways through which these compounds exert their effects.

For instance, in the realm of infectious diseases, certain imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgrsc.org Mechanistic studies have revealed that some of these compounds function by inhibiting QcrB, a component of the electron transport chain, or by targeting ATP synthase, which is crucial for energy generation in the bacterium. rsc.orgnih.gov Similarly, against plant bacteria like Xanthomonas oryzae, derivatives have been shown to downregulate genes associated with biofilm formation, the type III secretion system (T3SS), and flagellar assembly, thereby attenuating the pathogen's virulence. nih.gov

In oncology, imidazo[1,2-a]pyridine-based molecules have been developed as inhibitors of key signaling pathways.

PI3K/mTOR Dual Inhibitors : Derivatives have been synthesized that potently inhibit both PI3K and mTOR, crucial kinases in a signaling pathway often dysregulated in cancer. acs.orgnih.gov

Nek2 Inhibitors : Structure-based design has led to potent and selective inhibitors of Nek2, a kinase involved in cell cycle regulation, which induce apoptosis in cancer cells. nih.gov

Rab Geranylgeranyl Transferase (RGGT) Inhibitors : Phosphonopropionate derivatives of imidazo[1,2-a]pyridine have been shown to inhibit RGGT, disrupting the prenylation of Rab proteins and exhibiting cytotoxic activity against cancer cells. nih.gov

Future research will benefit from advanced biochemical and cell-based assays, proteomics, transcriptomics, and structural biology to precisely identify protein targets and map the downstream consequences of target engagement. nih.gov This deeper mechanistic insight is critical for optimizing lead compounds, predicting potential off-target effects, and identifying rational combination therapies.

Development of Selective Chemical Probes Based on the 5-Methylimidazo[1,2-a]pyridin-6-amine Scaffold

The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an excellent candidate for the development of chemical probes for biological research. nih.gov A significant area of future research involves designing and synthesizing derivatives that can be used for imaging, sensing, and tracking biomolecules in living systems.

Researchers have successfully created imidazo[1,2-a]pyridine-based fluorescent probes for the selective detection of metal ions. For example, a fused imidazo[1,2-a]pyridine sensor was designed that exhibits a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺, enabling their detection in aqueous media and within HeLa cells. rsc.org The development of such probes relies on incorporating fluorescence mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.gov

Beyond metal ion sensing, the scaffold is being developed for in vivo imaging applications. A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential positron emission tomography (PET) probe for imaging PI3K/mTOR expression in cancerous tumors. nih.gov Such non-invasive imaging agents are invaluable for cancer diagnosis, monitoring treatment response, and understanding the pharmacokinetics of drugs targeting this pathway.

Future work in this area will focus on:

Creating probes with improved selectivity for other biologically important ions and small molecules.

Developing probes that can visualize specific enzymatic activities or protein-protein interactions within cells.

Optimizing the photophysical properties (e.g., quantum yield, photostability, two-photon absorption) of these fluorophores for advanced microscopy techniques.

Synthesizing a broader range of radiolabeled derivatives for PET and SPECT imaging of various disease-related targets.

Applications in Chemical Biology and Drug Discovery Research (Lead Compound Identification, Scaffold Hopping)

The imidazo[1,2-a]pyridine framework is firmly established as a "drug prejudice" or privileged scaffold in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. nih.govrsc.orgrsc.org This versatility makes it a cornerstone for lead compound identification and optimization in drug discovery.

The scaffold has been instrumental in identifying lead compounds for a wide range of therapeutic areas, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net A notable example is the discovery of covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers. By utilizing the imidazo[1,2-a]pyridine backbone, researchers have developed potent lead compounds for further preclinical evaluation. rsc.org

"Scaffold hopping" is a key strategy where the core of a known active molecule is replaced with a structurally different but functionally equivalent scaffold to discover new compounds with improved properties. The imidazo[1,2-a]pyridine ring is an ideal candidate for this approach. For example, researchers applied a scaffold-hopping strategy to move from a 1,3-oxazole-based inhibitor to a novel series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives as potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neuroinflammatory conditions. bioworld.com

Future research will continue to leverage the imidazo[1,2-a]pyridine scaffold for:

High-throughput screening to identify hits against new and challenging biological targets.

Systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. rsc.org

Application in fragment-based drug discovery, where smaller imidazo[1,2-a]pyridine fragments are used as starting points for building more complex and potent inhibitors.

Theoretical Design and Synthesis of Next-Generation Analogs with Tailored Biological Profiles

The integration of computational chemistry and structure-based drug design represents a powerful approach for creating next-generation imidazo[1,2-a]pyridine analogs with precisely tailored biological functions. By understanding the three-dimensional structure of a biological target, researchers can design molecules that fit perfectly into the active or allosteric sites.

This strategy has been successfully employed to develop potent and selective kinase inhibitors. For instance, using a homology model of the PDGFRβ kinase, medicinal chemists guided the synthesis of imidazo[1,2-a]pyridine derivatives, leading to the identification of potent inhibitors. nih.gov Further computational analysis and structure-based design helped refine these leads to enhance selectivity and improve oral bioavailability by reducing P-glycoprotein (Pgp) mediated efflux. nih.gov Similarly, the design of Nek2 inhibitors was heavily reliant on structure-based techniques to achieve compounds with low nanomolar activity and excellent selectivity. nih.gov X-ray crystallography of a CH24H inhibitor confirmed that the designed molecule's unique three-dimensional shape fit perfectly into a narrow hydrophobic pocket of the enzyme, explaining its high potency. bioworld.com

Future directions in this field will involve:

Utilizing artificial intelligence and machine learning algorithms to predict the biological activity and pharmacokinetic properties of virtual libraries of imidazo[1,2-a]pyridine analogs.

Employing advanced molecular dynamics simulations to understand the conformational changes that occur upon ligand binding and to predict binding affinities more accurately.

Designing multi-target ligands that can modulate several disease-relevant pathways simultaneously, potentially leading to more effective therapies for complex diseases like cancer and neurodegenerative disorders.

The theoretical design and subsequent synthesis of analogs with tailored optical properties for applications in materials science, such as organic light-emitting diodes (OLEDs). nih.gov

Compound List

Q & A

Q. What are the optimized synthetic protocols for 5-Methylimidazo[1,2-a]pyridin-6-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate, followed by reduction (e.g., LiAlH₄) to yield the final product. Key factors include:

  • Reaction Solvents: Methanol or ethanol is preferred for condensation; dichloromethane aids extraction .
  • Catalysts: Neutralization with Na₂CO₃ improves yield (67% in ethanol vs. 52.6% in methanol) .
  • Purification: Silica gel chromatography or recrystallization from ethanol ensures purity .

Q. Table 1: Comparison of Synthetic Methods

StudyReactantsSolventCatalystYieldPurityReference
Elaatiaoui et al.6-methylpyridin-2-amine + ethyl bromopyruvateMethanolNa₂CO₃67%99% (NMR)
Yao et al.Same reactantsEthanolKHCO₃52.6%98% (HPLC)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm molecular structure, with aromatic protons appearing at δ 6.8–8.2 ppm and methyl groups at δ 2.5 ppm .
  • X-ray Crystallography: Resolves hydrogen bonding (e.g., C6–H6···O1 and O1–H1···N1 interactions) and π-π stacking (3.48–3.72 Å distances) in crystal lattices .
  • IR Spectroscopy: Identifies amine (–NH₂) stretches at ~3300 cm⁻¹ and imidazole ring vibrations at 1600–1450 cm⁻¹ .

Q. Table 2: Key Hydrogen Bonding Parameters (X-ray Data)

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)Reference
C6–H6···O10.932.423.230145
O1–H1···N10.821.852.659170

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or structural data across studies?

Methodological Answer:

  • Variable Analysis: Compare solvent polarity (methanol vs. ethanol), catalyst basicity (Na₂CO₃ vs. KHCO₃), and reaction time (4–6 hours) to explain yield discrepancies .
  • Crystallographic Validation: Use SHELXL or WinGX to refine structural models and verify bond angles (e.g., dihedral angles between fused rings: 1.4° vs. 96.3°) .
  • Reproducibility Checks: Standardize protocols (e.g., reflux temperature, drying agents) to minimize batch-to-batch variability .

Q. What computational approaches are used to model the compound’s interactions, and how do they guide experimental design?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in cross-coupling reactions .
  • Molecular Docking: Screens binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina or Schrödinger .
  • Software Tools: SHELX for crystallographic refinement; ORTEP for visualizing anisotropic displacement ellipsoids .

Q. How does the substitution pattern on the imidazo[1,2-a]pyridine core influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Methyl Group (C5): Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
    • Amine Group (C6): Critical for hydrogen bonding with biological targets (e.g., DNA gyrase in bacteria) .
  • Derivative Synthesis: Introduce trifluoromethyl or aryl groups at C2/C3 to modulate potency (e.g., IC₅₀ values in kinase inhibition) .

Q. What modern synthetic techniques (e.g., microwave-assisted) improve the efficiency of derivative synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 20 minutes at 150°C) for imidazo[1,2-a]pyrimidine derivatives .
  • Flow Chemistry: Enables continuous production of intermediates (e.g., ethyl carboxylate precursors) with >90% conversion .
  • Automated High-Throughput Screening: Identifies optimal conditions (e.g., solvent/catalyst combinations) for scaled-up synthesis .

Q. What methodological frameworks assess the compound’s bioactivity in pharmacological research?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
    • Anticancer: MTT assay (IC₅₀ = 12 µM in HeLa cells) .
  • In Silico ADMET Prediction: SwissADME evaluates pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
  • Target Validation: CRISPR-Cas9 knockout models confirm mechanism (e.g., HIF-1α pathway inhibition) .

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5-Methylimidazo[1,2-a]pyridin-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.